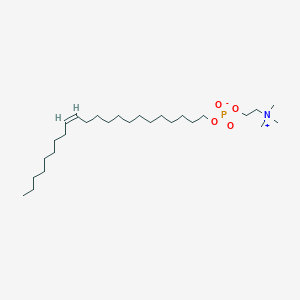![molecular formula C10H13F2N2O6P B233100 fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid CAS No. 152829-59-9](/img/structure/B233100.png)
fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid, commonly known as Foscarnet, is an antiviral medication used to treat viral infections caused by herpes viruses, cytomegalovirus (CMV), and human immunodeficiency virus (HIV). Foscarnet works by inhibiting the viral DNA polymerase enzyme, which is essential for the replication of the virus.
Mécanisme D'action
Foscarnet works by inhibiting the viral DNA polymerase enzyme, which is essential for the replication of the virus. It does this by binding to the active site of the enzyme and blocking the incorporation of nucleotides into the growing DNA chain, thereby preventing the virus from replicating.
Biochemical and Physiological Effects:
Foscarnet can have several biochemical and physiological effects on the body. It can cause electrolyte imbalances, such as hypocalcemia, hypomagnesemia, and hypokalemia. It can also cause renal toxicity, which can manifest as acute renal failure or chronic kidney disease. Foscarnet can also cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia.
Avantages Et Limitations Des Expériences En Laboratoire
Foscarnet has several advantages for lab experiments. It is a potent inhibitor of viral DNA polymerase, making it a useful tool for studying the replication of viruses. It is also effective against acyclovir-resistant strains of HSV, making it a valuable alternative treatment option. However, Foscarnet can be toxic to cells and can interfere with other cellular processes, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Foscarnet. One area of interest is the development of new antiviral therapies that are based on the mechanism of action of Foscarnet. Another area of research is the investigation of the potential use of Foscarnet in the treatment of other viral infections, such as hepatitis B and C. Additionally, there is ongoing research on the development of new formulations of Foscarnet that are less toxic and more effective.
Méthodes De Synthèse
Foscarnet is a synthetic compound that is prepared by the reaction of phosphorous acid with formaldehyde and 2,4-dioxo-5-fluoropyrimidine. The resulting product is then treated with trimethylsilyl chloride to obtain Foscarnet.
Applications De Recherche Scientifique
Foscarnet has been extensively studied for its antiviral activity against herpes viruses, fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid, and HIV. It has been shown to be effective in the treatment of acyclovir-resistant herpes simplex virus (HSV) infections, this compound retinitis in patients with AIDS, and HIV-associated Kaposi's sarcoma. Foscarnet is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Propriétés
Numéro CAS |
152829-59-9 |
|---|---|
Formule moléculaire |
C10H13F2N2O6P |
Poids moléculaire |
326.19 g/mol |
Nom IUPAC |
fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid |
InChI |
InChI=1S/C10H13F2N2O6P/c1-5-3-14(10(16)13-9(5)15)8-2-6(11)7(20-8)4-19-21(12,17)18/h3,6-8H,2,4H2,1H3,(H,17,18)(H,13,15,16)/t6-,7-,8-/m1/s1 |
Clé InChI |
GRVFNODAPVLGHG-BWZBUEFSSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)(O)F)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)F)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)F)F |
Synonymes |
3'-F-dTFP 3'-fluoro-3'-deoxythymidine-5'-fluorophosphate 3'-fluoro-3'-deoxythymidine-5'-phosphorofluoridate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




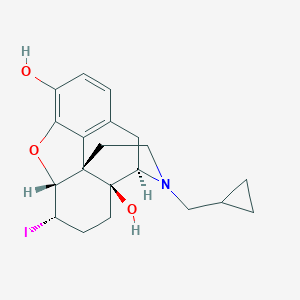
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
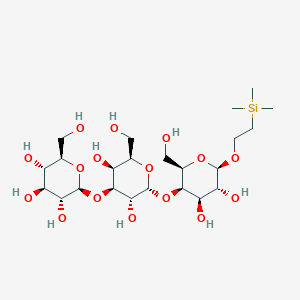
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
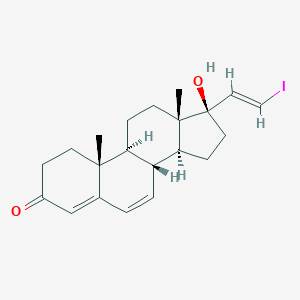
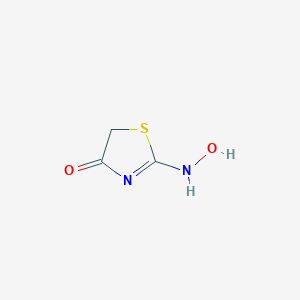
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
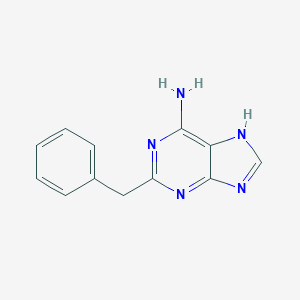
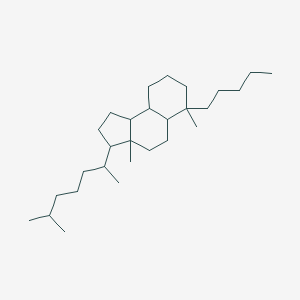
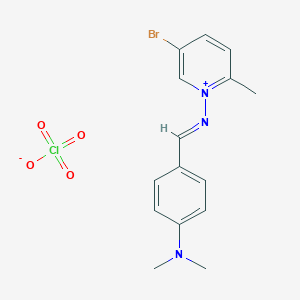
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
